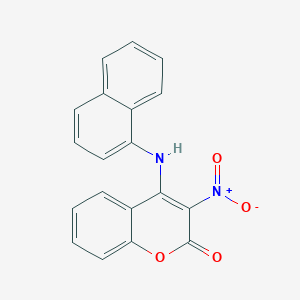![molecular formula C18H19BrN2O B14389514 (4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone CAS No. 89596-07-6](/img/structure/B14389514.png)
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone is an organic compound that features a bromophenyl group, a methyl group, a piperidinyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate. This can be achieved through a condensation reaction involving 6-methyl-2-bromopyridine and piperidine under basic conditions.
Coupling with Bromophenyl Group: The pyridinyl intermediate is then coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
- (4-Fluorophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone
Uniqueness
(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in drug design and material science applications.
Propiedades
Número CAS |
89596-07-6 |
|---|---|
Fórmula molecular |
C18H19BrN2O |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(6-methyl-2-piperidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C18H19BrN2O/c1-13-5-10-16(17(22)14-6-8-15(19)9-7-14)18(20-13)21-11-3-2-4-12-21/h5-10H,2-4,11-12H2,1H3 |
Clave InChI |
XILAKFLQCQYSHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


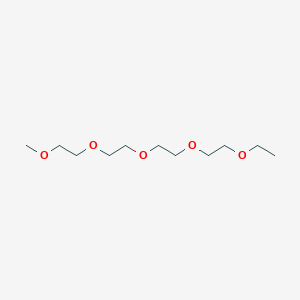
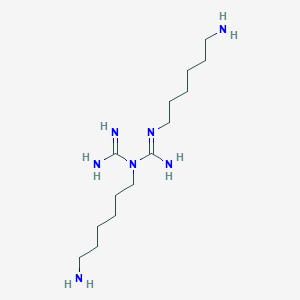
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
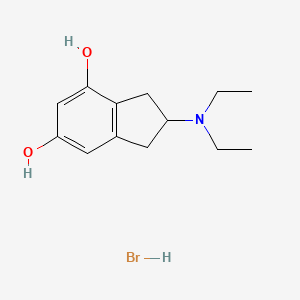
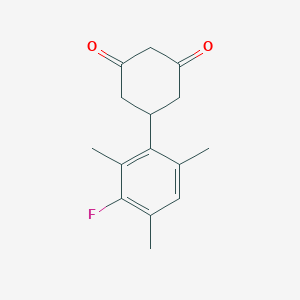



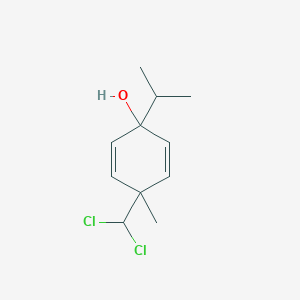


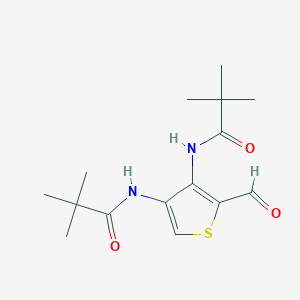
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
